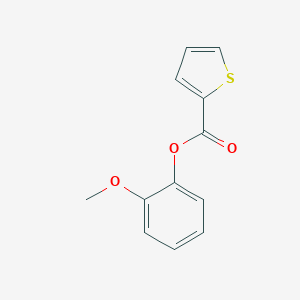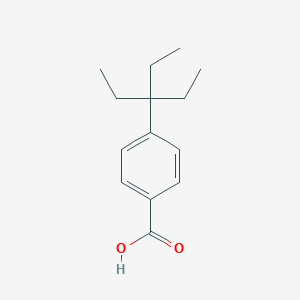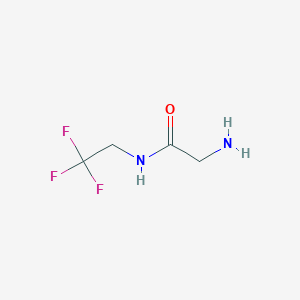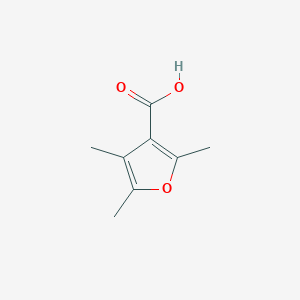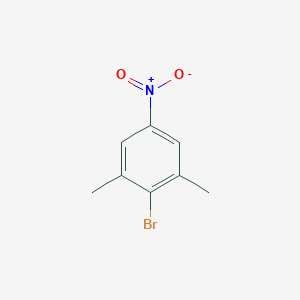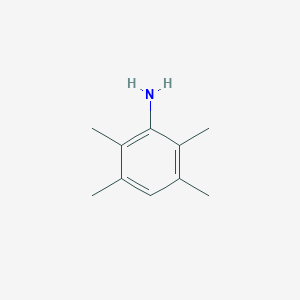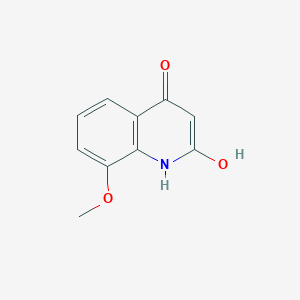
4-Hydroxy-8-methoxyquinolin-2(1H)-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-hydroxy-2-quinolones, which includes 4-Hydroxy-8-methoxyquinolin-2(1H)-one, involves reactions with aliphatic aldehydes to give 4-hydroxy-3-(1-hydroxyethyl)quinolin-2-ones, which dehydrate upon heating in basic medium to furnish the highly electrophilic quinone methide intermediate .Molecular Structure Analysis
Quinolin-2,4-dione, a related compound, displays different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
4-Hydroxy-2(1H)-quinolinones react with aliphatic aldehydes to give 4-hydroxy-3-(1-hydroxyethyl)quinolin-2-ones, which dehydrate upon heating in basic medium to furnish the highly electrophilic quinone methide intermediate .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The IUPAC name for this compound is 4-hydroxy-8-methoxy-2(1H)-quinolinone .Wissenschaftliche Forschungsanwendungen
Antimalarial Activity: Some hydroxy analogues of the antimalarial drug primaquine, which includes 4-Hydroxy-8-methoxyquinolin-2(1H)-one derivatives, have been found to form methemoglobin in human erythrocytes and to deplete glutathione levels, particularly in glucose-6-phosphate dehydrogenase (G6PD) deficient subjects (Allahyari et al., 1984).
Antibacterial and Antifungal Properties: A study synthesized compounds incorporating quinolone moieties, including this compound, and found that these compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties (Hamama et al., 2015).
Antimicrobial Activity of Azo Dye Derivatives: Novel azo dyes synthesized from this compound derivatives showed antimicrobial activity against various bacterial and fungal strains (Ghoneim & Morsy, 2018).
Phototherapy and Photoprotection: Derivatives of this compound have been investigated for their photoprotective properties and as potential photochemotherapeutic agents due to their ability to inhibit topoisomerase II and antiproliferative activity in mammalian cells (Chilin et al., 2003).
Dental Plaque Inhibition: Certain derivatives of 8-hydroxyquinolines, a category that includes this compound, have been synthesized and evaluated for their antiplaque activity, showing in vitro efficacy (Warner et al., 1975).
Chemotherapy Research: Studies have explored the antiproliferative properties of this compound derivatives, assessing their potential as chemotherapeutic agents against various cancer cell lines (Yeh‐long Chen et al., 2006).
Safety and Hazards
Zukünftige Richtungen
The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives . This suggests that there could be future research directions in exploring the potential applications of these compounds in medicine.
Eigenschaften
IUPAC Name |
4-hydroxy-8-methoxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-8-4-2-3-6-7(12)5-9(13)11-10(6)8/h2-5H,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLMYMBTHPUUJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=O)C=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10715835 | |
| Record name | 4-Hydroxy-8-methoxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10715835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7224-68-2 | |
| Record name | 4-Hydroxy-8-methoxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10715835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some of the key structural features of 4-Hydroxy-8-methoxyquinolin-2(1H)-one as revealed by its crystal structure?
A1: The crystal structure analysis of this compound, or more specifically its 3-ethyl derivative, reveals a nearly planar quinoline ring system. [] The maximum deviation from the least-squares plane of the ring system is a mere 0.058 Å. [] Additionally, the crystal structure demonstrates the formation of chains along the b-axis due to N—H⋯O and O—H⋯O hydrogen bonds between adjacent molecules. [] Further strengthening these chains are π–π interactions observed between the pyridine and benzene rings of molecules related by inversion symmetry, with a centroid–centroid distance of 3.609 Å. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



